molecular formula C8H13NOS B12122838 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol

2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol

Cat. No.: B12122838
M. Wt: 171.26 g/mol
InChI Key: IEWATRQQRCSZFF-UHFFFAOYSA-N
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Description

2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol is a β-amino alcohol derivative characterized by a thiophene ring substituted with an ethyl group at the 5-position and an ethanolamine moiety at the 2-position. Its structure combines the aromaticity of the thiophene ring with the hydrophilic and reactive properties of the amino alcohol group. The compound’s nomenclature follows substitutive rules, where the amino and hydroxyethyl groups are prioritized in numbering the thiophene ring .

Such structural features are critical in medicinal chemistry, where thiophene-based compounds are explored for antitumor, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-amino-2-(5-ethylthiophen-2-yl)ethanol

InChI

InChI=1S/C8H13NOS/c1-2-6-3-4-8(11-6)7(9)5-10/h3-4,7,10H,2,5,9H2,1H3

InChI Key

IEWATRQQRCSZFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(CO)N

Origin of Product

United States

Biological Activity

2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol is a compound that incorporates a thiophene moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Thiophene derivatives, including 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol, have demonstrated significant antimicrobial properties. The compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL, indicating robust antibacterial effects comparable to standard antibiotics like ciprofloxacin .

2. Anticancer Activity

Research has shown that thiophene-based compounds possess anticancer properties. Specifically, derivatives similar to 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol have been evaluated against several cancer cell lines. In vitro studies indicate that these compounds can induce cytotoxic effects by interfering with cell cycle progression and promoting apoptosis in cancer cells. Notably, IC50 values for some derivatives were reported as low as 7.1 µM against HCT-116 colon cancer cells .

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanolHCT-1167.1Apoptosis induction
Thiophene derivative XMCF7 (breast)10.5Cell cycle arrest
Thiophene derivative YSKOV3 (ovarian)11.9DNA interaction

3. Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. Compounds containing the thiophene nucleus have shown efficacy in reducing inflammation markers in various models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of thiophene derivatives, including those related to 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol. The results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic promise of these compounds in cancer treatment .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of thiophene derivatives against clinical isolates of pathogenic bacteria. The findings revealed that certain modifications in the thiophene structure enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

The biological activities of 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds interact with DNA, disrupting replication and transcription processes crucial for cancer cell survival.
  • Cytokine Modulation : Anti-inflammatory effects are mediated through the inhibition of cytokine production and signaling pathways.
  • Cell Cycle Disruption : The compound induces cell cycle arrest at specific phases (S and G2/M), leading to apoptosis in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol may exhibit antimicrobial properties. Compounds containing thiophene rings are often investigated for their ability to inhibit specific enzymes or cellular processes in pathogens. The amino group may enhance interactions with biological targets, leading to increased efficacy against microbial infections.

Anticancer Research

This compound has shown promise in anticancer research. Its structural similarity to other biologically active thiophene derivatives allows for exploration into its antiproliferative effects against various cancer cell lines. Research has indicated that modifications to the thiophene structure can significantly impact the compound's activity against cancer cells .

Comparative Studies

A comparative analysis with structurally similar compounds reveals unique features of 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol:

Compound NameStructureUnique Features
5-EthylthiopheneC₈H₈SLacks amino group; primarily used in materials science.
ThiophenolC₆H₅SHContains a thiol group instead of an amino group; used in organic synthesis.
3-AminothiopheneC₄H₄N₂SContains two amino groups; studied for different biological activities.

The distinct combination of functional groups in 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol enhances its solubility and reactivity compared to simpler analogs, making it a versatile candidate for various applications .

Case Studies

Several case studies highlight the potential applications of 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol:

  • Anticancer Activity : Research demonstrated that derivatives of this compound showed significant antiproliferative activity against murine leukemia and human cervix carcinoma cell lines, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Screening : Studies conducted on similar thiophene derivatives have shown varying degrees of antimicrobial activity, suggesting that further investigations into the specific mechanisms of action for 2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol could yield valuable insights for drug development .
  • Catalytic Applications : The compound has also been explored as a ligand in catalytic systems, enhancing reaction yields in asymmetric synthesis processes, showcasing its utility beyond biological applications .

Chemical Reactions Analysis

Oxidation Reactions

The amino alcohol moiety undergoes selective oxidation under controlled conditions:

  • Primary alcohol oxidation : Using Jones reagent (CrO₃/H₂SO₄) at 0–5°C converts the primary alcohol to a ketone, yielding 2-amino-2-(5-ethyl-thiophen-2-yl)-acetic acid.

  • Amino group oxidation : Treatment with hydrogen peroxide (H₂O₂) in ethanol forms an imine intermediate, which further oxidizes to a nitro compound under acidic conditions.

Key Conditions :

ReagentTemperatureProductYield
CrO₃/H₂SO₄0–5°CKetone derivative78%
H₂O₂/EtOH25°CNitro compound65%

Reduction Reactions

The compound participates in hydrogenation and catalytic reductions:

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) in methanol reduces the thiophene ring to a tetrahydrothiophene derivative, retaining the amino alcohol group.

  • Borane-mediated reduction : Selective reduction of the amino group to a secondary amine occurs with BH₃-THF, yielding 2-(5-ethyl-thiophen-2-yl)-ethanolamine.

Comparative Reduction Outcomes :

MethodTarget SiteMajor ProductSelectivity
Pd/C + H₂Thiophene ringSaturated heterocycleHigh
BH₃-THFAmino groupSecondary amineModerate

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions:

  • Esterification : Reaction with acetyl chloride in pyridine produces the corresponding acetate ester (85% yield).

  • Sulfonation : Treatment with SO₃ in dioxane forms a sulfonate derivative, enhancing water solubility.

Reaction Kinetics :

  • Esterification proceeds rapidly at 25°C (completed in 2 hours).

  • Sulfonation requires elevated temperatures (60°C) for 6 hours.

Electrophilic Aromatic Substitution

The thiophene ring directs electrophilic attacks to the α-positions:

  • Nitration : Nitric acid (HNO₃) in acetic anhydride introduces a nitro group at the 3-position of the thiophene ring.

  • Halogenation : Bromine (Br₂) in CCl₄ yields 3-bromo-5-ethyl-thiophene derivatives.

Regioselectivity Data :

ElectrophilePositionProduct Ratio (3- vs. 4-substitution)
NO₂⁺39:1
Br⁺38:1

Coordination Chemistry and Catalysis

The compound acts as a ligand in asymmetric catalysis:

  • Cu(II) complexes : Forms a chiral Cu(II)-thiophene-2,5-bis(amino-alcohol) complex, enabling enantioselective Aldol reactions (up to 92% ee) .

  • Zn(II) complexes : Stabilizes Zn catalysts for Henry reactions between nitroalkanes and aldehydes .

Catalytic Performance :

Reaction TypeCatalyst Loadingee (%)Yield
Aldol10 mol% Cu(II)9288%
Henry5 mol% Zn(II)8576%

Biological Activity and Derivatization

Derivatives show potential in medicinal chemistry:

  • Anticancer analogs : Introduction of trimethoxyphenyl groups via Suzuki coupling enhances tubulin polymerization inhibition (IC₅₀ = 9.5–33 nM) .

  • Antimicrobial agents : Thiazole hybrids derived from this compound exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Structure-Activity Trends :

DerivativeModificationBiological TargetActivity
Trimethoxy analogAromatic substitutionTubulinIC₅₀ = 12 nM
Thiazole hybridHeterocyclic fusionBacterial cell wallMIC = 4 µg/mL

Multi-Component Reactions

The compound participates in one-pot syntheses:

  • Thiazine formation : Reacts with malononitrile and aldehydes to yield tetrahydropyrimidine derivatives (70–85% yields) .

  • Thieno[2,3-b]pyrroles : Forms bicyclic systems via Gewald-like reactions with isothiocyanates .

Optimized Conditions :

ReactionSolventCatalystTimeYield
Thiazine synthesisEthanolEt₃N4 h82%
Bicyclic systemsDMFK₂CO₃6 h75%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS: 910443-19-5)
  • Structure : Features a phenyl ring substituted with a methylthio (-SMe) group at the 4-position instead of a thiophene ring.
  • Its molecular formula (C₉H₁₃NOS) differs from the target compound (C₈H₁₃NOS), resulting in a higher molecular weight (199.27 g/mol vs. 187.26 g/mol) .
b) 2-Amino-2-(5-methylthiophen-2-yl)acetic acid (CAS: 89776-66-9)
  • Structure: Replaces the ethanolamine group with an acetic acid moiety, converting the molecule into an amino acid derivative.
  • Properties: The carboxylic acid group increases hydrophilicity (logP ~1.2 estimated) compared to the ethanolamine derivative. This structural shift may alter receptor binding, as seen in collagenase inhibitors where carboxylate groups mediate hydrogen bonding .
c) 2-Azido-2-(4-isopropylphenyl)ethanol (from )
  • Structure: Substitutes the thiophene ring with a 4-isopropylphenyl group and replaces the amino group with an azide (-N₃).
  • Synthesis: Prepared via reaction of 2-amino-2-(4-isopropylphenyl)ethanol with 1H-imidazole-1-sulfonyl azide hydrochloride, highlighting the versatility of amino-alcohol precursors in click chemistry applications .
  • Reactivity : The azide group enables participation in Huisgen cycloaddition reactions, a feature absent in the target compound.

Modifications to the Amino Alcohol Backbone

a) Diethylaminoethanol (N,N-diethylethanolamine)
  • Structure: Lacks an aromatic ring, with a diethylamine group attached to ethanol.
  • Properties: A colorless liquid (vs. solid for the target compound) with a molecular formula of C₆H₁₅NO.
b) 5-Butylamino-2-[2-(dimethylamino)ethoxy]ethanol
  • Structure: Incorporates a butylamino group and a dimethylaminoethoxy side chain.
  • Applications : Exhibits antitumor activity, as demonstrated by its interaction with cellular targets via extended aliphatic chains that enhance membrane permeability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
2-Amino-2-(5-ethyl-thiophen-2-yl)-ethanol C₈H₁₃NOS 187.26 5-ethyl-thiophene Potential bioactive scaffold
2-Amino-2-[4-(methylthio)phenyl]ethanol C₉H₁₃NOS 199.27 4-methylthio-phenyl Sulfur-mediated reactivity
Diethylaminoethanol C₆H₁₅NO 117.19 Diethylamine Industrial surfactant/corrosion inhibitor
5-Butylamino-2-[2-(dimethylamino)ethoxy]ethanol C₂₀H₂₅N₃O₂ 339.43 Butylamino, dimethylamino Antitumor activity

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., ethyl group at C5 of thiophene, aminoethanol side-chain) .
  • Mass Spectrometry (MS) : High-resolution MS (EI or ESI) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters: data collection at 100 K, Mo-Kα radiation (λ = 0.71073 Å), and R-factor optimization below 0.05 .

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced Research Question

  • Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for accurate thermochemical data. Include exact-exchange terms (e.g., 20% Hartree-Fock exchange) to reduce average deviations in atomization energies to ≤2.4 kcal/mol .
  • Basis Sets : Use 6-311+G(d,p) for geometry optimization and frequency calculations. Solvation effects are modeled via the polarizable continuum model (PCM) .

What methodological pitfalls arise in molecular docking studies targeting enzymes like collagenase?

Advanced Research Question

  • Docking Parameters : Use AutoDock Vina or Schrödinger Glide with flexible side chains for residues (e.g., Gln215, Tyr201 in collagenase). Validate force fields (e.g., OPLS3e) to minimize Gibbs free energy discrepancies (target ΔG ≤1 kcal/mol vs. experimental data) .
  • Interaction Analysis : Hydrogen bond lengths (1.96–2.20 Å) and π-π stacking (4.1–4.3 Å) must align with crystallographic data. Discrepancies >0.5 Å suggest improper protonation states or ligand tautomerization .

How should researchers resolve contradictions between computational binding predictions and experimental IC₅₀ values?

Advanced Research Question

  • Solvation Effects : PCM simulations with anisotropic dielectric constants (ε = 4–78.5) improve solvation-free energy accuracy. For ionic solutions, include Debye-Hückel corrections .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding enthalpies. If computational ΔG deviates by >2 kcal/mol, re-evaluate ligand tautomers or protein conformational sampling .

What are the best practices for crystallizing this compound and refining its structure?

Basic Research Question

  • Crystallization : Use slow evaporation in ethanol/water (1:1) at 4°C. Add seed crystals if nucleation is delayed.
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. Use RIGU restraints for aminoethanol torsional angles. Final R1/wR2 should be <0.05/<0.15 .

What strategies enhance the bioactivity of thiophene derivatives via ring modifications?

Advanced Research Question

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CN) at C3/C4 to increase electrophilicity. For example, 5-ethyl substitution improves membrane permeability by reducing logP .
  • Synthetic Feasibility : Assess via retrosynthetic analysis. Diazotization and coupling with arylhydrazines (e.g., 4-chlorophenyl) yield stable derivatives (85–91% purity) .

How does solvent choice in simulations impact solvation-free energy calculations?

Advanced Research Question

  • Dielectric Modeling : For isotropic solvents (e.g., water, ε = 78.5), use default PCM settings. For anisotropic media (e.g., lipid membranes), employ integral equation formalism (IEF-PCM) with ε∥ = 2.5, ε⊥ = 3.8 .
  • Validation : Compare computed vs. experimental logP values. Deviations >0.5 units indicate improper cavity scaling factors or atomic radii .

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